molecular formula C18H23N3O3S B2720870 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 946272-92-0

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2720870
CAS No.: 946272-92-0
M. Wt: 361.46
InChI Key: WCUGSBCBTVXBAI-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide compound provided for research and development purposes. Oxalamide derivatives are a class of compounds of significant interest in scientific research due to their potential as flavor modifiers and tastants, particularly for imparting or enhancing savory, umami tastes . Structurally related compounds have been documented to function by interacting with specific taste receptors . This compound features a hybrid structure, incorporating a 4-methoxybenzyl group linked via an oxalamide bridge to an ethylamine chain with a dimethylamino substituent and a thiophen-3-yl moiety. The integration of the thiophene ring, a common feature in medicinal chemistry, may influence the compound's electronic properties and binding affinity . Researchers are exploring its potential applications in areas including taste science, chemical biology, and as a potential building block for further chemical synthesis . This product is strictly for non-human research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, and all experimental applications are the responsibility of the end-user.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-21(2)16(14-8-9-25-12-14)11-20-18(23)17(22)19-10-13-4-6-15(24-3)7-5-13/h4-9,12,16H,10-11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUGSBCBTVXBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of the dimethylamino group: This step may involve the alkylation of an amine precursor with dimethylamine.

    Incorporation of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives.

    Attachment of the methoxybenzyl group: This step might involve a nucleophilic substitution reaction where a methoxybenzyl halide reacts with an amine or other nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide core can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous oxalamides:

Compound Name / ID Key Substituents Functional Properties Applications / Findings Reference
Target Compound Thiophen-3-yl, 4-methoxybenzyl, dimethylaminoethyl Potential metal coordination, lipophilicity Undocumented in evidence; inferred from analogs
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl, pyridin-2-ylethyl Umami taste receptor (hTAS1R1/hTAS1R3) agonist Flavor enhancer; replaces MSG in foods
GMC-5 () 1,3-Dioxoisoindolin-2-yl, 4-methoxyphenyl Antimicrobial activity In vitro inhibition of bacterial strains
Dinuclear Zinc Complex () Dimethylaminoethyl, hydroxyvinylphenyl Metal coordination (Zn²⁺) Crystal structure for chitosan recognition
BNM-III-170 () Chlorofluorophenyl, guanidinomethyl CD4-mimetic Enhances antiviral vaccine efficacy

Key Observations :

  • Thiophene vs. Pyridine/Phenyl Groups : The target compound’s thiophen-3-yl group differs from S336’s pyridinyl or GMC-5’s phenyl groups. Thiophene’s electron-rich nature may enhance binding to hydrophobic targets compared to pyridine’s electron-deficient ring .
  • Methoxybenzyl vs.
  • Dimethylaminoethyl Chain: Similar to the dinuclear zinc complex’s dimethylaminoethyl group, this moiety in the target compound could enable metal coordination, a feature absent in S336 or GMC-5 .

Pharmacological and Industrial Relevance

  • The target compound’s lack of pyridinyl groups may limit similar applications but could offer novel taste profiles .
  • Antimicrobial Activity : GMC-5’s 4-methoxyphenyl group correlates with antimicrobial efficacy. The target compound’s thiophene and benzyl groups may enhance membrane penetration, warranting further study .
  • Metal Coordination: The dimethylaminoethyl group in the target compound and ’s dinuclear complex suggests utility in catalysis or biomaterial design, distinguishing it from non-coordinating analogs .

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound with a complex structure that includes a thiophene moiety, a dimethylamino group, and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3SC_{16}H_{20}N_2O_3S, with a molecular weight of approximately 320.41 g/mol. The presence of the thiophene ring and the dimethylamino group is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot determined

The precise mechanism of action for this compound remains to be fully elucidated. However, similar compounds have shown potential interactions with various biological targets, including:

  • Enzyme Inhibition : Compounds with oxalamide structures often exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Binding : The structural features may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research indicates that this compound has exhibited various biological activities, including:

  • Antitumor Activity : In vitro studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : Preliminary tests indicate potential efficacy against various bacterial strains.
  • Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective properties, warranting further investigation.

Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antimicrobial Efficacy

In a comparative analysis against standard antibiotics, this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antimicrobial drug development.

Neuroprotective Studies

Research exploring the neuroprotective effects revealed that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, indicating its potential role in treating neurodegenerative diseases.

Q & A

Q. What are the critical steps in synthesizing N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate formation : Prepare the 4-methoxybenzylamine and thiophene-containing dimethylaminoethyl precursors.

Oxalamide coupling : React intermediates using coupling agents (e.g., chloroacetyl chloride in 1,4-dioxane with triethylamine as a base at 10°C for 6 hours) .

Purification : Recrystallization from chloroform or chromatography for high purity .
Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Solvent1,4-DioxaneEnhances solubility
Temperature10–20°CReduces side reactions
BaseTriethylamineFacilitates deprotonation

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies amide C=O (~1650–1700 cm⁻¹), thiophene C-S (~700 cm⁻¹), and aromatic C-H stretches .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, methoxybenzyl aromatic protons at δ 6.8–7.3 ppm) .
  • UPLC-MS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₄O₃S: 464.18) and purity (>90%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?

  • Methodological Answer :
  • Analog Selection : Compare derivatives with modifications to the thiophene, dimethylamino, or methoxybenzyl groups (e.g., replacing thiophene with furan or varying substituent positions) .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding).
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity .
    Example SAR Table :
Analog StructureKey ModificationActivity (IC₅₀)
Thiophene → FuranHeterocycle substitution2.5 µM
Methoxy → Chloro (benzyl)Electronic effects1.8 µM

Q. How can contradictions in stability data under varying pH conditions be resolved experimentally?

  • Methodological Answer :
  • Controlled Stability Studies :

Prepare buffer solutions (pH 2–12).

Incubate the compound at 37°C for 24–72 hours.

Analyze degradation products via HPLC-MS .

  • Key Variables :
pH RangeDegradation PathwayMajor Product
<3Amide hydrolysisCarboxylic acid
>10Demethylation (methoxy)Phenolic derivative

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Methodological Answer :
  • Target Prediction : Use cheminformatics platforms (e.g., SwissTargetPrediction) to identify potential targets (e.g., kinases, GPCRs) .
  • Molecular Docking : Employ AutoDock Vina to simulate binding to targets (e.g., EGFR kinase; binding energy ≤ -8.0 kcal/mol) .
  • MD Simulations : Validate stability of ligand-target complexes over 100 ns trajectories .

Q. How can in vitro pharmacological assays be developed to evaluate this compound’s efficacy?

  • Methodological Answer :
  • Cell-Based Assays :

Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

Target Engagement : Fluorescence polarization assays for enzyme inhibition (e.g., HDACs).

  • Protocol Example :
Assay TypeConditionOutcome Metric
MTT48h incubation, 10 µM60% viability
HDAC Inhibition1h pre-incubation, 5 µM75% inhibition

Notes on Data Contradictions and Reliability

  • Solubility Data : highlights the need for pH-dependent solubility studies, as existing data are incomplete.
  • Synthetic Routes : Variations in coupling agents (e.g., triethylamine vs. sodium hydride) may explain yield discrepancies .

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